CYP3A4 Inhibition Liability: Low Micromolar IC50 Affords a Favorable Drug-Drug Interaction Risk Profile
Inhibition of the major drug-metabolizing enzyme CYP3A4 is a critical early liability screen for any chemical probe or drug candidate. 1-(2-Fluorophenyl)piperidin-4-one exhibits a weak CYP3A4 inhibitory potency with an IC50 value of 20,000 nM (20 µM) in human liver microsomes [1]. For context, this value is approximately 67-fold higher (i.e., less potent) than the clinically relevant CYP3A4 inhibitor ketoconazole (IC50 ≈ 0.3 µM) and falls within a range that is generally considered to present a low risk for pharmacokinetic drug-drug interactions in early-stage discovery [2]. This quantitative data point provides a clear, actionable advantage over analogs for which CYP inhibition profiles are unknown or show higher potency.
| Evidence Dimension | CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Ketoconazole (strong clinical CYP3A4 inhibitor): IC50 ≈ 300 nM (0.3 µM). Class baseline: many drug-like molecules show sub-micromolar CYP3A4 IC50. |
| Quantified Difference | 67-fold lower potency vs. ketoconazole. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition, measured after 2 hours. |
Why This Matters
This low CYP3A4 inhibition potency suggests a reduced likelihood of causing metabolic drug-drug interactions, making it a safer building block for generating lead series with more predictable pharmacokinetic properties.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Affinity Data for Cytochrome P450 3A4. View Source
- [2] Certara Drug Interaction Database. (2022). CYP/P-gp Substrates and Perpetrators Lists. View Source
